1,2-Dimethyl-1H-imidazole-5-carboxylic acid CAS number
1,2-Dimethyl-1H-imidazole-5-carboxylic acid CAS number
An In-Depth Technical Guide to 1,2-Dimethyl-1H-imidazole-5-carboxylic acid
Prepared by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide elucidates its core physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and discusses its applications as a versatile building block in drug discovery. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals seeking to leverage this molecule in their research and development endeavors. The central pillar of this work is scientific integrity, ensuring that each protocol is presented as a self-validating system to guarantee reproducible and reliable outcomes.
Introduction to the Imidazole Scaffold
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for natural nucleotides allow it to interact effectively with biological macromolecules like enzymes and receptors.[2][3] This has led to the development of imidazole-containing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][4]
1,2-Dimethyl-1H-imidazole-5-carboxylic acid (DMICA) is a specific derivative that offers a unique combination of features. The methylation at the N1 and C2 positions provides steric and electronic modulation, enhancing metabolic stability and tuning its reactivity. The carboxylic acid group at the C5 position is a critical functional handle. At physiological pH, this group can ionize, improving aqueous solubility and providing a key interaction point for hydrogen bonding with biological targets.[5] This makes DMICA a valuable and versatile intermediate for the synthesis of more complex chemical entities in the development of new therapeutic agents.[4]
Physicochemical Properties and Identification
Accurate identification is the foundation of all subsequent research. The key identifiers and properties of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 122222-09-7 | [4] |
| Molecular Formula | C₆H₈N₂O₂ | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| IUPAC Name | 1,2-dimethyl-1H-imidazole-5-carboxylic acid | N/A |
| Synonyms | 2,3-dimethylimidazole-4-carboxylic acid | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted imidazole carboxylic acids often involves a multi-step process culminating in a key heterocyclization reaction. While numerous specific pathways exist, a robust and common strategy is the one-pot reductive cyclization, which offers high efficiency.[2][3]
Proposed Synthetic Workflow
The following protocol is a representative example based on established methods for analogous benzimidazole syntheses, adapted for DMICA. The core principle is the reductive cyclization of a nitro-aniline precursor with an appropriate aldehyde, followed by hydrolysis.[2]
Caption: Proposed one-pot synthesis workflow for DMICA.
Detailed Experimental Protocol
Objective: To synthesize 1,2-Dimethyl-1H-imidazole-5-carboxylic acid.
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate (Starting Material)
-
Acetaldehyde
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
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Ethanol (EtOH)
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Hydrochloric Acid (HCl), concentrated
-
Crushed Ice & Deionized Water
Procedure:
-
Reductive Cyclization: a. In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq), and acetaldehyde (1.2 eq) in DMSO. b. Stir the mixture and begin heating to 90°C. c. Cautiously add sodium dithionite (3.0 eq) portion-wise. The use of a dithionite serves as a powerful yet selective reducing agent to convert the nitro group to an amine, which then spontaneously cyclizes with the aldehyde to form the imidazole ring.[2] d. Maintain the reaction at 90°C for 3-4 hours, monitoring progress via Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. f. Collect the resulting precipitate (the ethyl ester intermediate) by vacuum filtration and dry thoroughly.
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Saponification (Ester Hydrolysis): a. Dissolve the dried intermediate from the previous step in ethanol. b. Add an aqueous solution of 30% NaOH (approx. 15 mL per 0.005 mol of ester). c. Reflux the mixture until TLC indicates the complete consumption of the starting ester. This base-catalyzed hydrolysis converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous-alcoholic mixture. d. Cool the reaction mixture to room temperature.
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Acidification and Isolation: a. Carefully acidify the cooled solution by dropwise addition of concentrated HCl until the pH is approximately 3-4. b. The target carboxylic acid, being less soluble in acidic aqueous media, will precipitate out of the solution. c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the white solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield pure 1,2-Dimethyl-1H-imidazole-5-carboxylic acid.
Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory.[6] This workflow serves as a self-validating system, where each analysis provides complementary information.
Caption: Recommended analytical workflow for DMICA characterization.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules. The polarity of the imidazole and carboxylic acid groups makes reverse-phase chromatography an ideal choice.[7][8]
Protocol:
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Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. The acid modifier is crucial for ensuring good peak shape for the carboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at a wavelength determined by UV absorbance scan (typically around 280-310 nm for imidazole systems).[9]
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Sample Preparation: Dissolve ~1 mg of DMICA in 1 mL of a 50:50 mixture of water and methanol.[6]
-
Analysis: Inject 10 µL and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.
Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[6]
-
Sample Preparation: Dissolve 5-10 mg of DMICA in 0.6 mL of a suitable deuterated solvent like DMSO-d₆.
-
Expected ¹H NMR Signals:
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A singlet for the C2-CH₃ group.
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A singlet for the N1-CH₃ group.
-
A singlet for the C4-H proton on the imidazole ring.
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A broad singlet for the carboxylic acid O-H proton (exchangeable with D₂O).
-
-
Expected ¹³C NMR Signals: Resonances for the two methyl carbons, the three sp² hybridized carbons of the imidazole ring, and the carboxylic acid carbonyl carbon.
Mass Spectrometry (MS): Used to confirm the molecular weight.[6]
-
Technique: Electrospray Ionization (ESI) is preferred for this polar molecule.
-
Expected Ion: In positive mode, the expected [M+H]⁺ ion would be at m/z 141.15.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups.[6]
-
Expected Peaks:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C-N and C=C stretching from the imidazole ring (~1400-1600 cm⁻¹).
-
| Analytical Technique | Purpose | Expected Result |
| HPLC | Purity Quantification | Single major peak (>97% area) |
| LC-MS (ESI+) | Molecular Weight Confirmation | [M+H]⁺ at m/z 141.15 |
| ¹H NMR | Structural Confirmation | Distinct singlets for methyls and ring proton |
| FTIR | Functional Group ID | Characteristic O-H and C=O stretches |
Applications in Research and Drug Development
1,2-Dimethyl-1H-imidazole-5-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a crucial chemical intermediate or building block.[4] Its value lies in its bifunctional nature, allowing for diverse synthetic transformations.
-
As a Versatile Building Block: The carboxylic acid group can be readily converted into esters, amides, or other functionalities. This allows for its conjugation to other molecules of interest, a common strategy in drug discovery to explore structure-activity relationships (SAR).
-
Potential for Novel Drug Candidates: The imidazole core is associated with numerous biological activities. By using DMICA as a starting point, chemists can design and synthesize novel compounds targeting a range of diseases. Potential applications based on the imidazole pharmacophore include:
-
Antimicrobial Agents: Modifying the core structure could lead to new antibacterial or antifungal drugs.[4]
-
Anti-inflammatory Agents: The imidazole ring is present in molecules that inhibit inflammatory pathways.[4]
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic cores like imidazole.[1][4]
-
-
Use in Agrochemicals: The compound may also serve as an intermediate in the development of new pesticides or herbicides with improved efficacy.[4]
Safety and Handling
As a laboratory chemical, proper handling is essential. While specific toxicity data for this compound is limited, information for its hydrochloride salt indicates potential hazards.[10]
-
GHS Hazard Statements (for related hydrochloride salt):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[10]
-
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]
Conclusion
1,2-Dimethyl-1H-imidazole-5-carboxylic acid (CAS No. 122222-09-7) is a well-defined chemical entity with significant potential for researchers in drug discovery and synthetic chemistry. Its stable, functionalized heterocyclic structure makes it an ideal starting point for the synthesis of diverse and complex molecules. This guide has provided a framework for its synthesis, a robust workflow for its analytical validation, and an overview of its potential applications. By adhering to these scientifically grounded protocols, researchers can confidently utilize this compound to advance their scientific objectives.
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